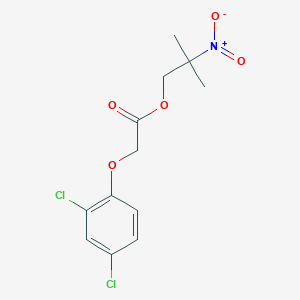
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C12H13Cl2NO5. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a dichlorophenoxyacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methyl-2-nitropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxyacetates, and other functionalized compounds.
Applications De Recherche Scientifique
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation
Mécanisme D'action
The mechanism of action of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound is known to act as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The nitro group and dichlorophenoxy moiety play crucial roles in its biological activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use and similar mode of action.
Uniqueness
2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate stands out due to its unique combination of a nitro group and a dichlorophenoxyacetate moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted applications in agriculture and research, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
6319-36-4 |
|---|---|
Formule moléculaire |
C12H13Cl2NO5 |
Poids moléculaire |
322.14 g/mol |
Nom IUPAC |
(2-methyl-2-nitropropyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl2NO5/c1-12(2,15(17)18)7-20-11(16)6-19-10-4-3-8(13)5-9(10)14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
NTYBHPLIXLPXSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


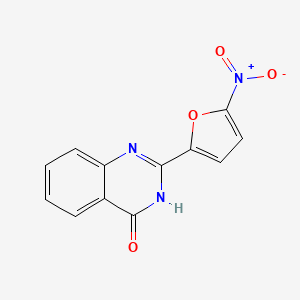
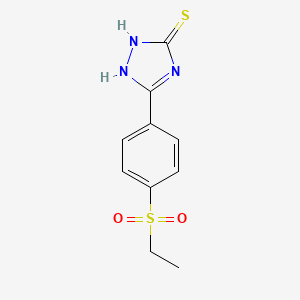
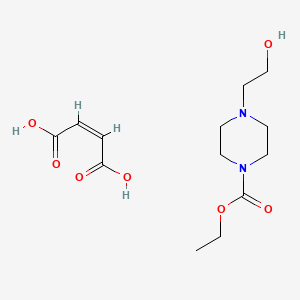
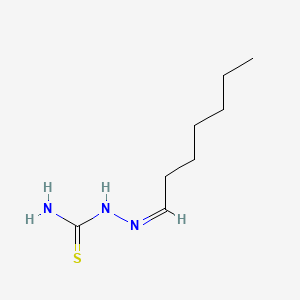
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
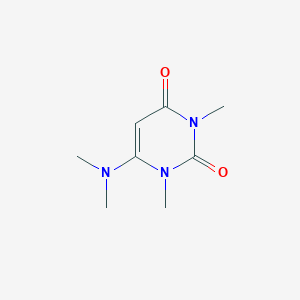
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)


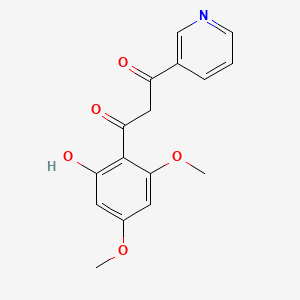

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
